Benzyl (4-methoxybenzyl)carbamate
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Overview
Description
Benzyl (4-methoxybenzyl)carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a benzyl group and a 4-methoxybenzyl group attached to a carbamate moiety. This compound is often used in organic synthesis as a protecting group for amines due to its stability and ease of removal under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl (4-methoxybenzyl)carbamate typically involves the reaction of benzyl chloroformate with 4-methoxybenzylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: Benzyl (4-methoxybenzyl)carbamate undergoes various chemical reactions, including:
Hydrogenolysis: Removal of the benzyl group using hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like cerium(IV) ammonium nitrate.
Substitution: The carbamate group can be substituted with other nucleophiles under acidic or basic conditions.
Common Reagents and Conditions:
Hydrogenolysis: Palladium on carbon (Pd/C) catalyst, hydrogen gas.
Oxidation: Cerium(IV) ammonium nitrate (CAN).
Substitution: Acidic or basic conditions depending on the desired substitution.
Major Products Formed:
Hydrogenolysis: Benzylamine and 4-methoxybenzyl alcohol.
Oxidation: 4-Hydroxybenzyl carbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Benzyl (4-methoxybenzyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in multi-step organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and peptides.
Medicine: Utilized in the development of pharmaceuticals where selective protection and deprotection of functional groups are required.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of benzyl (4-methoxybenzyl)carbamate primarily involves its role as a protecting group. The carbamate moiety stabilizes the amine group, preventing it from reacting with other reagents during synthesis. The benzyl and 4-methoxybenzyl groups can be selectively removed under specific conditions, allowing for the controlled release of the protected amine .
Comparison with Similar Compounds
Benzyl carbamate: Similar structure but lacks the methoxy group.
4-Methoxybenzyl carbamate: Similar structure but lacks the benzyl group.
tert-Butyloxycarbonyl (Boc) carbamate: Another common protecting group for amines, removed under acidic conditions.
Uniqueness: Benzyl (4-methoxybenzyl)carbamate is unique due to the presence of both benzyl and 4-methoxybenzyl groups, which provide additional stability and selective deprotection options compared to other carbamates. This makes it particularly useful in complex organic syntheses where multiple protecting groups are required .
Properties
Molecular Formula |
C16H17NO3 |
---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
benzyl N-[(4-methoxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C16H17NO3/c1-19-15-9-7-13(8-10-15)11-17-16(18)20-12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,17,18) |
InChI Key |
BESNMQYSMQSNTP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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